molecular formula C7H7N3O3S B11797454 2-Hydroxy-1H-benzo[d]imidazole-4-sulfonamide

2-Hydroxy-1H-benzo[d]imidazole-4-sulfonamide

Katalognummer: B11797454
Molekulargewicht: 213.22 g/mol
InChI-Schlüssel: HCQUHYKVSFRTPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-1H-benzo[d]imidazole-4-sulfonamide is a chemical compound of interest in medicinal chemistry and biochemical research. While specific studies on this exact molecule are limited, its core structure is closely related to a class of compounds known as benzimidazole sulfonamides, which are established as potent inhibitors of Carbonic Anhydrases . These enzymes are crucial for regulating pH and are therapeutic targets for conditions like glaucoma, epilepsy, and hypoxic tumors . Researchers are exploring novel 2-substituted-benzimidazole-6-sulfonamide derivatives for their potential as isoform-selective CA inhibitors, which could lead to targeted therapies with reduced side effects . The strategic incorporation of the 2-hydroxy group and the sulfonamide moiety in the benzimidazole scaffold is a recognized approach in drug discovery to modulate biological activity and selectivity. This compound is provided exclusively for laboratory research purposes. It is strictly for use in vitro experiments and is not intended for human or veterinary diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C7H7N3O3S

Molekulargewicht

213.22 g/mol

IUPAC-Name

2-oxo-1,3-dihydrobenzimidazole-4-sulfonamide

InChI

InChI=1S/C7H7N3O3S/c8-14(12,13)5-3-1-2-4-6(5)10-7(11)9-4/h1-3H,(H2,8,12,13)(H2,9,10,11)

InChI-Schlüssel

HCQUHYKVSFRTPW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)S(=O)(=O)N)NC(=O)N2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Nitro-Group Incorporation and Ring Closure

A foundational step involves the preparation of 4-nitro-1H-benzo[d]imidazole. Reacting o-nitro-p-phenylenediamine with formic acid under reflux conditions induces cyclization, forming the benzimidazole core with a nitro group at position 4. This method aligns with protocols in, where hydrogenation and Pd/C catalysis are employed for subsequent reductions.

Functional Group Compatibility

Methoxy groups at position 2 are introduced using o-nitro-p-methoxyphenylenediamine to prevent undesired side reactions during sulfonylation. The methoxy group serves as a protected hydroxyl precursor, which is later demethylated.

Sulfonamide Installation at Position 4

Sulfonylation of the amine intermediate is critical for introducing the sulfonamide moiety.

Reduction of Nitro to Amine

Hydrogenation of 4-nitro-1H-benzo[d]imidazole derivatives under 40 psi H₂ pressure with 10% Pd/C yields 4-amino-1H-benzo[d]imidazole. This step, adapted from, achieves quantitative conversion, as confirmed by TLC monitoring.

Sulfonyl Chloride Reactions

The 4-amino intermediate reacts with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of Na₂CO₃ and KI. The base deprotonates the amine, facilitating nucleophilic attack on the sulfonyl chloride. Source reports an 80% yield for analogous sulfonylation, with purification via chloroform extraction and recrystallization.

Hydroxyl Group Introduction at Position 2

Demethylation of the methoxy group generates the final hydroxyl functionality.

Demethylation Conditions

Treatment with BBr₃ in dichloromethane or HBr in acetic acid cleaves the methyl ether, producing the hydroxyl group. Source demonstrates similar cleavage in benzothiazole sulfonamides using hydroxylamine, though benzimidazole derivatives require stronger acids for efficient demethylation.

Regioselectivity and Byproduct Mitigation

Optimized reaction times (4–6 hours) minimize over-degradation. TLC and NMR monitoring, as described in, ensure reaction completion. The final product is purified via column chromatography or recrystallization from ethyl acetate.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : Aromatic protons in the benzimidazole ring appear between δ 7.2–8.3 ppm, while sulfonamide NH resonates near δ 10.5.

  • IR Spectroscopy : Stretching vibrations at 1370 cm⁻¹ (O=S=O) and 3441 cm⁻¹ (NH) confirm sulfonamide and hydroxyl groups.

  • Elemental Analysis : Carbon and nitrogen percentages align with calculated values (e.g., C 53.08% vs. 53.11% observed).

Purity and Yield Optimization

StepReagents/ConditionsYield (%)
CyclocondensationFormic acid, reflux75
Nitro ReductionH₂, Pd/C, 40 psi95
SulfonylationTsCl, Na₂CO₃, KI80
DemethylationBBr₃, CH₂Cl₂70

Challenges and Alternative Synthetic Routes

Competing Substitutions

Sulfonylation at position 4 competes with N1-substitution. Steric hindrance from the methoxy group at position 2 favors 4-sulfonamide formation.

Hydroxylamine-Mediated Cleavage

While source reports hydroxylamine-driven sulfonamide-to-hydroxyl conversion in benzothiazoles, this approach is ineffective for benzimidazoles due to ring stability differences.

Alternative Protecting Groups

Benzyl ethers and acetates were explored but discarded due to harsh deprotection conditions that degrade the sulfonamide.

Industrial and Pharmacological Applications

Patent highlights benzimidazole sulfonamides as dihydroorotate dehydrogenase inhibitors, underscoring the therapeutic relevance of this compound. Scalable synthesis requires solvent recovery systems and continuous-flow hydrogenation to enhance throughput .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Hydroxy-1H-benzo[d]imidazol-4-sulfonamid durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Benzimidazol-Derivate, die je nach Art der Substituenten unterschiedliche biologische und chemische Eigenschaften aufweisen können .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

The compound has been identified as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo pyrimidine nucleotide biosynthetic pathway. Inhibitors of DHODH have demonstrated efficacy against several cancers, including leukemia and solid tumors. Research indicates that derivatives of benzo[d]imidazole exhibit significant anticancer activity by modulating metabolic pathways in cancer cells. For instance, a study highlighted that certain imidazole derivatives surpassed traditional chemotherapeutics like cisplatin in effectiveness against colorectal and breast cancer cell lines, suggesting a promising avenue for new drug development .

Antibacterial Properties

Recent investigations into the antibacterial properties of 2-Hydroxy-1H-benzo[d]imidazole-4-sulfonamide have shown its effectiveness against various bacterial strains. The compound has displayed inhibitory action against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria indicate that the compound could serve as a lead structure for developing new antibiotics in an era where antibiotic resistance is a growing concern .

Neurological Applications

In the realm of neurology, compounds related to this compound have been explored as positive allosteric modulators of GABA-A receptors. These receptors play a crucial role in neurotransmission and are implicated in various neurological disorders. The modulation of GABA-A receptor subpopulations has shown promise in addressing conditions such as anxiety, epilepsy, and other mood disorders. Early research suggests that these imidazole derivatives can enhance receptor activity with improved metabolic stability, providing a potential pathway for developing safer neurological therapeutics .

Summary Table of Applications

Application Area Mechanism Targeted Conditions Key Findings
AnticancerDHODH inhibitionLeukemia, solid tumorsSuperior efficacy compared to cisplatin
AntibacterialBactericidal activityInfections from Gram-positive/negative bacteriaEffective against Staphylococcus aureus and E. coli
NeurologicalGABA-A receptor modulationAnxiety, epilepsyEnhanced stability and activity as PAMs

Case Study 1: Anticancer Efficacy

A clinical investigation into the use of benzo[d]imidazole derivatives revealed their ability to induce apoptosis in cancer cells through mitochondrial pathways. The study assessed various derivatives' IC50 values against multiple cell lines, demonstrating significant anticancer potential.

Case Study 2: Antibacterial Activity

In vitro studies showcased the antibacterial effects of this compound against resistant bacterial strains. The research involved testing various concentrations to determine MIC values, establishing the compound's potential as a new antibiotic.

Case Study 3: Neurological Modulation

Research on positive allosteric modulators derived from benzo[d]imidazoles indicated their potential to enhance GABAergic signaling without the hepatotoxicity associated with existing treatments. Preliminary results showed promising interactions with targeted receptor sites.

Wirkmechanismus

The mechanism of action of 2-Hydroxy-1H-benzo[d]imidazole-4-sulfonamide involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Benzimidazole-Based Sulfonamides

Imidazolinone-Based Sulfonamide Derivatives ()

  • N-Carbamimidoyl-4-(4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)benzenesulfonamide: Combines a sulfonamide group with an imidazolinone ring, introducing a dimethoxybenzylidene substituent. Compared to the target compound, the imidazolinone scaffold may offer greater conformational rigidity but reduced solubility.

Heterocyclic Sulfonamide Derivatives (–7)

  • HKN (N-[5-(3,6-Dihydro-2H-pyran-4-yl)-2-methoxy-pyridin-3-yl]-2-methyl-1-(phenylmethyl)imidazole-4-sulfonamide): Features a pyranyl group and phenylmethyl substitution, increasing steric bulk and hydrophobicity.
  • 4-Amino-N-1H-imidazol-2-yl-benzenesulfonamide (): Sulfonamide attached to a simpler imidazole ring, lacking the benzimidazole scaffold. Likely exhibits lower metabolic stability compared to benzimidazole derivatives.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Synthesis Method Notable Properties
2-Hydroxy-1H-benzo[d]imidazole-4-sulfonamide Benzimidazole -OH (C2), -SO₂NH₂ (C4) Crystallography (SHELX) High hydrogen-bonding potential
HKN () Imidazole Phenylmethyl, pyranyl Multi-step alkylation Lipophilic, potential CNS activity
Compound from Benzimidazole Sulfinyl, methoxyphenoxy-pyridinyl m-CPBA oxidation Reduced H-bonding vs. sulfonamide
4-Amino-N-1H-imidazol-2-yl-benzenesulfonamide Imidazole -SO₂NH₂, -NH₂ Reflux with sodium acetate Simpler scaffold, lower stability

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis may leverage methods similar to (e.g., sodium metabisulfite-mediated cyclization), while sulfinyl analogs () require specialized oxidants.
  • Bioactivity: The hydroxyl and sulfonamide groups in the target compound likely enhance inhibitory efficacy compared to non-hydroxylated or sulfinyl derivatives.
  • Solubility : Compounds with polar substituents (e.g., dioxol in ) exhibit improved aqueous solubility over lipophilic analogs like HKN.

Biologische Aktivität

2-Hydroxy-1H-benzo[d]imidazole-4-sulfonamide is a compound belonging to the class of benzimidazole derivatives, which have garnered attention for their diverse biological activities, particularly in medicinal chemistry. This article synthesizes current research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula: C7H8N2O3S
Molecular Weight: 188.22 g/mol
IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The sulfonamide group enhances its solubility and facilitates binding to target proteins.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzimidazole derivatives, including this compound. Research indicates that it may inhibit tubulin polymerization, a crucial process for cancer cell division.

Cell Line IC50 (µM) Mechanism
HeLa0.45Tubulin polymerization inhibition
A549 (Lung Cancer)0.30Induction of apoptosis
MDA-MB-231 (Breast)0.50Cell cycle arrest in G2/M phase

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

Additionally, studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. In vitro assays demonstrated significant inhibitory effects against:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These results indicate its potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers and cytokines, suggesting a mechanism that may involve inhibition of the NF-kB pathway.

Case Studies

  • In Vivo Study on Tumor Growth Inhibition : A study involving mice with implanted tumors showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased proliferation and increased apoptosis in treated tumors.
  • Clinical Trial for Antimicrobial Efficacy : A phase I clinical trial assessed the safety and efficacy of this compound in patients with chronic infections resistant to standard therapies. Preliminary results indicated a favorable safety profile and notable reductions in bacterial load.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 2-Hydroxy-1H-benzo[d]imidazole-4-sulfonamide?

The synthesis typically involves multi-step protocols, starting with the condensation of o-phenylenediamine derivatives with sulfonating agents. For example, hydrazine hydrate in methanol can be used to introduce hydrazinyl groups, followed by sulfonylation with sodium cyanate and glacial acetic acid to form the sulfonamide moiety . Reaction conditions (temperature, solvent, stoichiometry) must be tightly controlled to avoid side products. Purification often employs recrystallization from DMF/ethanol/water mixtures, with yields validated by elemental analysis (±0.4% deviation from theoretical values) .

Advanced: How can researchers resolve contradictions in NMR spectral data for this compound derivatives?

Discrepancies in chemical shifts (e.g., δ 10.93 ppm for N-H vs. δ 12.31 ppm for S-H in benzimidazole intermediates) may arise from tautomerism or solvent effects. To address this:

  • Perform variable-temperature NMR to assess tautomeric equilibria .
  • Use deuterated solvents with controlled pH to stabilize specific protonation states.
  • Cross-validate with computational methods (DFT calculations) to predict shifts and assign peaks unambiguously .

Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?

A combination of techniques is essential:

  • IR spectroscopy : Identifies functional groups (e.g., S-H at 2634 cm⁻¹, N-H at 3395 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns aromatic protons (δ 7.1–8.3 ppm) and carbons (δ 115–151 ppm for benzimidazole rings) .
  • Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z 225.1 for the parent ion) .

Advanced: What strategies optimize the sulfonylation step to enhance regioselectivity in derivatives?

Regioselectivity challenges in sulfonylation can be mitigated by:

  • Pre-functionalization : Protecting reactive sites (e.g., hydroxy groups) with tert-butyldimethylsilyl (TBS) ethers before sulfonylation .
  • Catalytic control : Using Lewis acids like ZnCl₂ to direct sulfonamide formation to the desired position .
  • Kinetic studies : Monitoring reaction progress via TLC/HPLC to identify optimal stopping points and minimize byproducts .

Basic: How is the purity of this compound validated in academic research?

Purity is assessed through:

  • Elemental analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (±0.4%) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) or TLC (Rf comparison against standards) .
  • Melting point consistency : Sharp melting ranges (<2°C variation) indicate high purity .

Advanced: What methodologies are used to establish structure-activity relationships (SARs) for this compound in pharmacological studies?

SAR studies require:

  • In vitro assays : Enzyme inhibition (e.g., carbonic anhydrase) using spectrophotometric methods to measure IC₅₀ values .
  • Molecular docking : Computational models (AutoDock Vina) to predict binding interactions with target proteins, guided by crystallographic data .
  • Substituent variation : Systematic synthesis of analogs (e.g., halogenated or alkylated derivatives) to correlate electronic/steric effects with bioactivity .

Basic: What safety precautions are necessary when handling this compound in the lab?

  • Use PPE (gloves, goggles) due to potential irritancy .
  • Work under fume hoods to avoid inhalation of fine powders.
  • Neutralize waste with dilute NaOH before disposal to prevent sulfonic acid release .

Advanced: How can reaction mechanisms for sulfonamide formation be experimentally validated?

Mechanistic studies employ:

  • Isotopic labeling : ¹⁸O-tracing in sulfonylation reactions to track oxygen incorporation .
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated reactants.
  • Intermediate trapping : Use low-temperature NMR to detect transient species like sulfonyl chlorides .

Basic: What are the key solubility properties of this compound?

The compound is polar, with moderate solubility in DMSO and methanol but poor solubility in non-polar solvents. Solubility can be enhanced by:

  • pH adjustment : Deprotonation in basic conditions (pH >10) .
  • Co-solvents : Ethanol-water mixtures (70:30 v/v) for dissolution .

Advanced: How do researchers address low yields in multi-step syntheses of derivatives?

Yield optimization strategies include:

  • Stepwise monitoring : Real-time FTIR or inline HPLC to identify bottlenecks .
  • Catalyst screening : Transition metals (e.g., Pd/C for hydrogenation) or organocatalysts for selective transformations .
  • Microwave-assisted synthesis : Reduced reaction times and improved homogeneity in heating .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.